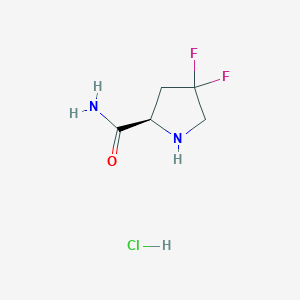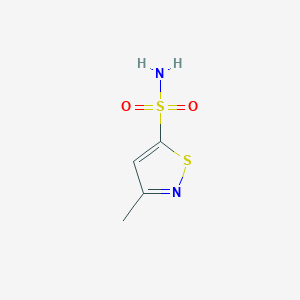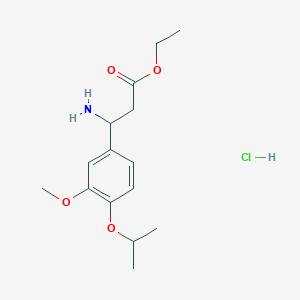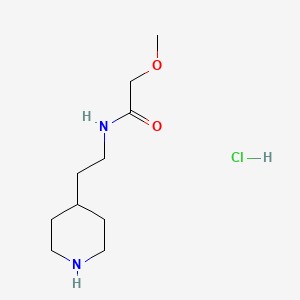
Fmoc-2-fluoro-DL-phenylglycine
Übersicht
Beschreibung
Fmoc-2-fluoro-DL-phenylglycine is a compound with the molecular formula C23H18FNO4 . It is also known by other names such as 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C23H18FNO4/c24-20-12-6-5-11-18 (20)21 (22 (26)27)25-23 (28)29-13-19-16-9-3-1-7-14 (16)15-8-2-4-10-17 (15)19/h1-12,19,21H,13H2, (H,25,28) (H,26,27) . The Canonical SMILES is C1=CC=C2C (=C1)C (C3=CC=CC=C32)COC (=O)NC (C4=CC=CC=C4F)C (=O)O .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 391.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 6 . The Exact Mass is 391.12198622 g/mol .
Wirkmechanismus
Target of Action
Fmoc-2-fluoro-DL-phenylglycine is primarily used as a protecting group for amines in the field of organic synthesis . The primary target of this compound is the amine group of other molecules, which it protects during the synthesis process .
Mode of Action
The mode of action of this compound involves its interaction with the amine group of the molecule it is protecting . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a carbamate group that protects the amine during synthesis .
Biochemical Pathways
This compound is involved in the biochemical pathway known as solid-phase peptide synthesis (SPPS) . In this pathway, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
Its role in spps suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be largely dependent on the specific conditions of the synthesis process .
Result of Action
The result of the action of this compound is the protection of the amine group during synthesis, allowing for the successful completion of SPPS . This protection is temporary and can be reversed using a piperidine solution .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Fmoc protection and deprotection processes can be affected by the pH of the solution, the temperature, and the presence of other reagents . Furthermore, the stability of this compound can be influenced by factors such as light, heat, and moisture .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDAWMNMWMAJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1390254.png)
![[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B1390255.png)
![[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390257.png)


![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390261.png)

![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390264.png)
![[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride](/img/structure/B1390268.png)